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Nybomycin acetate - 35982-88-8

Nybomycin acetate

Catalog Number: EVT-10894187
CAS Number: 35982-88-8
Molecular Formula: C18H16N2O5
Molecular Weight: 340.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of nybomycin acetate involves several biosynthetic steps that can be traced through genetic and biochemical pathways. The Nybomycin gene cluster has been identified in Streptomyces albus, revealing the genes responsible for its biosynthesis. Key enzymes encoded by these genes include:

  • NybK: Involved in the attachment of acetoacetate units to amino groups.
  • NybM: Functions as an acetoacetyl-CoA synthase.
  • NybN: Likely catalyzes the closure of pyridone rings.
Molecular Structure Analysis

The molecular structure of nybomycin acetate can be described as a complex arrangement featuring a fused oxazinoquinolone framework. Its chemical formula is C15H12N2O3C_{15}H_{12}N_2O_3, and it has a molecular weight of approximately 256.26 g/mol. The compound's structure includes:

  • A pyridone ring that contributes to its biological activity.
  • Multiple functional groups that enhance its solubility and interaction with biological targets.

The precise arrangement of atoms can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the identity and purity of synthesized samples .

Chemical Reactions Analysis

Nybomycin acetate undergoes various chemical reactions that are crucial for its biological activity. Some notable reactions include:

  • Acylation reactions: These involve the introduction of acyl groups into the molecule, enhancing its pharmacological properties.
  • Cyclization reactions: Critical for forming the oxazinoquinolone structure, these reactions are catalyzed by specific enzymes encoded within the nybomycin gene cluster.

These reactions are facilitated under mild conditions, making them suitable for synthetic applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of nybomycin acetate primarily involves its interaction with bacterial ribosomes, leading to inhibition of protein synthesis. This action is similar to other antibiotics, where binding to ribosomal RNA disrupts translation processes. The compound's structural features allow it to effectively compete with natural substrates for binding sites on ribosomes, thus exerting its antibacterial effects .

Physical and Chemical Properties Analysis

Nybomycin acetate exhibits several physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents like methanol and ethyl acetate, which aids in its extraction and purification.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 150-155 °C, indicating a relatively stable solid form at room temperature.

These properties are essential for determining optimal storage conditions and formulation strategies for pharmaceutical applications .

Applications

Nybomycin acetate has several scientific uses, particularly in microbiology and pharmacology:

  • Antibiotic Research: Its efficacy against various bacterial strains makes it a candidate for developing new antibiotics.
  • Biosynthetic Studies: The study of its biosynthetic pathway provides insights into natural product chemistry and microbial metabolism.
  • Pharmaceutical Development: Due to its unique structure and activity profile, nybomycin acetate is being explored for potential therapeutic applications in treating bacterial infections.
Biosynthesis and Genetic Regulation of Nybomycin Derivatives

Gene Cluster Identification and Characterization in Streptomyces spp.

The nybomycin biosynthetic gene cluster (BGC) was first identified in the marine actinomycete Streptomyces albus subsp. chlorinus NRRL B-24108 through systematic genome mining and activation of cryptic clusters. This 36-kb genomic region (BAC 4N24) contains 33 open reading frames, with core biosynthetic genes designated nybA to nybZ. Functional boundaries were validated via overlapping bacterial artificial chromosome (BAC) clones (4M14 and 6M11), confirming that deletion of the 3’-terminal region (nybS to nybZ) abolished nybomycin production. Bioinformatics analysis revealed that nine genes share high homology with the streptonigrin BGC, consistent with structural similarities between these polyketide-derived compounds (Figure 1A) [1] [2].

Table 1: Core Genes in the Nybomycin Biosynthetic Cluster

GeneSize (aa)Proposed FunctionHomologous Gene in Streptonigrin ClusterIdentity/Similarity (%)
nybA4753-carboxy-cis,cis-muconate cycloisomerasestnL71/76
nybB669FAD-binding proteinstnK166/75
nybC325NADPH:quinone reductasestnH165/72
nybD482HydroxylasestnO68/74
nybE306DecarboxylasestnK370/78
nybF387MethyltransferasestnE59/68
nybV312MethyltransferaseNone-
nybW241Transcriptional regulatorNone-
nybX219TransporterNone-

Notably, nybV encodes a methyltransferase unique to nybomycin biosynthesis, while nybW and nybX regulate cluster expression and metabolite efflux. The cluster’s 5’ end begins with nybA, encoding a cycloisomerase critical for ring formation [1].

Heterologous Expression of the Nybomycin Biosynthetic Pathway in Engineered Hosts

Heterologous expression in optimized Streptomyces chassis strains enables nybomycin production and yield enhancement. The native S. albus subsp. chlorinus cluster was expressed in Streptomyces albus Del14 via BAC 4N24 transfer, yielding 120 mg/L nybomycin after 7 days in DNPM medium. In contrast, expression in Streptomyces lividans TK24 failed, highlighting host-specific factors such as precursor supply or post-translational modifications. Engineered hosts like Streptomyces griseofuscus DEL2 (with three native BGCs deleted) accelerated production kinetics due to reduced metabolic competition [2] [8].

Table 2: Nybomycin Production in Heterologous Hosts

Host StrainGenetic BackgroundNybomycin Titer (mg/L)Key Advantages
Streptomyces albus Del14Minimal secondary metabolome120 ± 15Simplified metabolite detection
Streptomyces griseofuscus DEL2Genome-reduced (Δ500 kb)180 ± 20Faster growth; enhanced precursor flux
Streptomyces lividans TK24Native expression systemNot detectedN/A
Streptomyces sp. FR-008Fast-growing chassisUnder evaluationHigh DNA uptake efficiency

Host engineering strategies include:

  • Promoter Optimization: ErmE* and synthetic promoters increased nyb cluster expression by 8.6-fold in Streptomyces sp. FR-008 [10].
  • Chassis Streamlining: Deletion of endogenous polyketide synthase clusters in S. griseofuscus improved nybomycin titers by 50% [8] [10].

Isotopic Labeling Studies for Elucidating Precursor Incorporation (¹³C/¹⁵N Tracers)

Stable isotope labeling elucidated nybomycin’s biosynthetic building blocks and acetate incorporation mechanisms. Feeding S. albus 4N24 with [1-¹³C]-acetate confirmed its role in forming the quinoline core’s C-2 and C-4 positions via polyketide chain extension. Conversely, [phenyl-¹³C₆]-anthranilic acid incorporation into benzanthric acid (a nybomycin shunt product) demonstrated anthranilate as the starter unit for the aminobenzoate moiety. ¹⁵N-glycine tracing revealed nitrogen incorporation at N-1 and N-3 of nybomycin’s diazabicyclic system [2] [3].

Key findings from labeling experiments:

  • Acetate Utilization: 80% enrichment at C-2/C-4, confirming polyketide-derived backbone.
  • Anthranilate Pathway: ⁹³% ¹³C incorporation into benzanthric acid’s benzoate ring, supporting its role as a precursor.
  • Glycine as N-Donor: ¹⁵N NMR showed 70% enrichment at N-1, indicating transamination during quinoline formation.

These results validated a hybrid biosynthetic route combining polyketide and amino acid metabolism [2] [3].

Role of Modular Enzymes in Nybomycin Acetate Assembly

Nybomycin acetate assembly relies on coordinated actions of modular enzymes, including cycloisomerases, methyltransferases, and oxidoreductases:

  • Cycloisomerase (NybA): Catalyzes ring cyclization via 3-carboxy-cis,cis-muconate intermediate, forming nybomycin’s tetracyclic scaffold. Homology to StnL suggests conserved carboxycyclization mechanics [1].
  • Methyltransferases (NybF and NybV): NybF transfers a methyl group to C-12 of the nascent polyketide, while NybV methylates the N-3 position of the quinoline ring, yielding nybomycin acetate’s N-methylated variant.
  • FAD-Dependent Oxidase (NybB): Generates the quinone moiety essential for antibacterial activity through regioselective oxidation [1] [2].

Table 3: Enzymatic Functions in Nybomycin Acetate Assembly

EnzymeTypeFunctionDomain Organization
NybACycloisomeraseRing closure via Dieckmann condensationβ-barrel catalytic core
NybBFAD-dependent oxidaseQuinone formationFAD-binding + NADPH reductase domains
NybFSAM-dependent methyltransferaseC-12 methylationRossmann fold
NybVSAM-dependent methyltransferaseN-methylationClass I methyltransferase motif
NybCNADPH:quinone reductaseRegioselective reductionTIM barrel structure

Domain deletion studies confirmed NybV’s indispensability: ΔnybV mutants accumulated demethyl-nybomycin, lacking activity against quinolone-resistant Staphylococcus aureus. Similarly, NybB’s oxidation is essential for gyrase binding affinity [1] [2] [4]. The iterative action of these enzymes ensures precise regio- and stereochemical control during nybomycin acetate assembly.

Properties

CAS Number

35982-88-8

Product Name

Nybomycin acetate

IUPAC Name

(3,10-dimethyl-4,12-dioxo-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaen-6-yl)methyl acetate

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H16N2O5/c1-9-4-15(23)20-8-25-18-16-13(6-12(9)17(18)20)11(7-24-10(2)21)5-14(22)19(16)3/h4-6H,7-8H2,1-3H3

InChI Key

XYJPAUAINJQUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4COC(=O)C)C

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